An In-Depth Technical Guide to Fmoc-1-aminomethyl-cyclohexane carboxylic acid: Properties and Applications
An In-Depth Technical Guide to Fmoc-1-aminomethyl-cyclohexane carboxylic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a synthetic amino acid derivative that plays a crucial role in modern peptide synthesis and drug discovery.[1] Its unique structure, featuring a pre-installed fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function and a cyclohexane ring, offers significant advantages in the construction of complex peptides and peptidomimetics.[1] The rigid cyclohexane scaffold introduces conformational constraints into peptide backbones, a key strategy for enhancing biological activity, metabolic stability, and receptor selectivity of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Fmoc-1-aminomethyl-cyclohexane carboxylic acid.
Core Chemical Properties
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a white solid at room temperature.[2] Its chemical and physical properties are summarized in the table below. It is important to distinguish this compound from its isomers, such as Fmoc-1-aminocyclohexane carboxylic acid and trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid, which possess different substitution patterns on the cyclohexane ring and may exhibit distinct chemical and biological properties.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅NO₄ | [2][3] |
| Molecular Weight | 379.45 g/mol | [2][3] |
| CAS Number | 220145-22-2 | [2] |
| Appearance | White powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
| SMILES String | OC(=O)C1(CCCCC1)CNC(=O)OCC2c3ccccc3-c4ccccc24 | [2] |
| InChI Key | XCPORARHBOYMBL-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 12.0 - 12.5 | br s | COOH |
| 7.7 - 7.8 | d | 2H, Ar-H (Fmoc) |
| 7.5 - 7.6 | d | 2H, Ar-H (Fmoc) |
| 7.3 - 7.4 | t | 2H, Ar-H (Fmoc) |
| 7.2 - 7.3 | t | 2H, Ar-H (Fmoc) |
| 4.8 - 5.0 | t | NH |
| 4.2 - 4.4 | d | 2H, OCH₂ (Fmoc) |
| 4.1 - 4.2 | t | 1H, CH (Fmoc) |
| 3.0 - 3.2 | d | 2H, CH₂NH |
| 1.2 - 2.0 | m | 10H, Cyclohexane-H |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| 178 - 182 | C=O (Carboxylic Acid) |
| 156 - 158 | C=O (Fmoc) |
| 143 - 145 | Quaternary Ar-C (Fmoc) |
| 141 - 142 | Quaternary Ar-C (Fmoc) |
| 127 - 128 | Ar-CH (Fmoc) |
| 126 - 127 | Ar-CH (Fmoc) |
| 124 - 125 | Ar-CH (Fmoc) |
| 119 - 120 | Ar-CH (Fmoc) |
| 66 - 68 | OCH₂ (Fmoc) |
| 46 - 48 | CH (Fmoc) |
| 45 - 47 | C (Cyclohexane, C1) |
| 44 - 46 | CH₂NH |
| 34 - 36 | CH₂ (Cyclohexane) |
| 25 - 27 | CH₂ (Cyclohexane) |
| 21 - 23 | CH₂ (Cyclohexane) |
Experimental Protocols
The primary application of Fmoc-1-aminomethyl-cyclohexane carboxylic acid is in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its incorporation into a peptide chain.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating Fmoc-1-aminomethyl-cyclohexane carboxylic acid into a peptide sequence using SPPS.
Detailed Methodologies
1. Resin Preparation and Swelling:
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).
-
Swelling: Place the resin in a solid-phase synthesis vessel. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-1-aminomethyl-cyclohexane carboxylic acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test to detect the presence of free primary amines.
4. Washing:
-
After the coupling reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
5. Chain Elongation:
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.
6. Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the peptide-resin with DMF and then with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation, Purification, and Analysis:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.
Applications in Research and Drug Development
The incorporation of Fmoc-1-aminomethyl-cyclohexane carboxylic acid into peptides offers several advantages for researchers and drug development professionals:
-
Conformational Rigidity: The cyclohexane ring restricts the conformational freedom of the peptide backbone. This can lead to peptides with more defined three-dimensional structures, which is often a prerequisite for high-affinity and selective binding to biological targets.
-
Enhanced Stability: The cyclic and non-natural structure of the amino acid can increase the resistance of the resulting peptide to enzymatic degradation by proteases, thereby prolonging its half-life in vivo.
-
Improved Bioavailability: By modifying the physicochemical properties of a peptide, such as its lipophilicity and resistance to degradation, the incorporation of this amino acid can lead to improved oral bioavailability.
-
Novel Scaffolds for Drug Design: This building block allows for the creation of novel peptidomimetics and peptide-based drugs with unique pharmacological profiles. It is particularly valuable in the design of compounds targeting specific biological pathways where a constrained conformation is beneficial for activity.[1]
While no specific signaling pathways have been directly elucidated for peptides containing solely this modification, the general principle is to use it as a tool to create more potent and stable ligands for known drug targets. For example, derivatives of the core 1-aminomethyl-cyclohexane structure have been explored as prodrugs to improve the pharmacokinetic properties of existing drugs like gabapentin.
Logical Relationships in Drug Discovery
The use of Fmoc-1-aminomethyl-cyclohexane carboxylic acid in drug discovery follows a logical progression from initial design to preclinical evaluation.
Conclusion
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a valuable and versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its use in solid-phase peptide synthesis is straightforward and allows for the rational design of novel drug candidates with improved stability, selectivity, and pharmacokinetic properties. This technical guide provides the foundational knowledge and experimental protocols necessary for its effective utilization in research and drug development endeavors.
